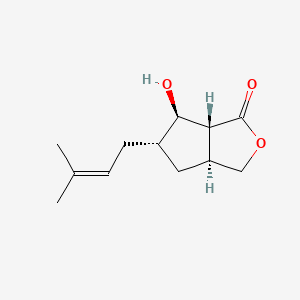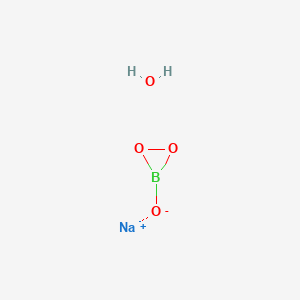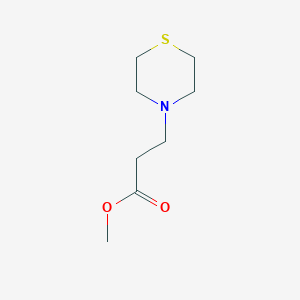
Methyl 3-thiomorpholinopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiomorpholinepropanoic acid methyl ester is an organic compound with the molecular formula C8H15NO2S It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Thiomorpholinepropanoic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 4-thiomorpholinepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Steglich esterification, which employs a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of 4-thiomorpholinepropanoic acid methyl ester typically involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high efficiency and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiomorpholinepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
4-Thiomorpholinepropanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-thiomorpholinepropanoic acid methyl ester involves its interaction with various molecular targets and pathways. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems .
Comparación Con Compuestos Similares
4-Thiomorpholinepropanoic acid methyl ester can be compared with other similar compounds, such as:
4-Morpholinepropanoic acid methyl ester: Lacks the sulfur atom, resulting in different chemical and biological properties.
4-Thiomorpholinebutanoic acid methyl ester: Has an additional methylene group, affecting its reactivity and applications.
4-Thiomorpholinepropanoic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester, influencing its solubility and reactivity.
These comparisons highlight the unique properties of 4-thiomorpholinepropanoic acid methyl ester, particularly its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C8H15NO2S |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
methyl 3-thiomorpholin-4-ylpropanoate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-7H2,1H3 |
Clave InChI |
DWPMBFQVLPPIRK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


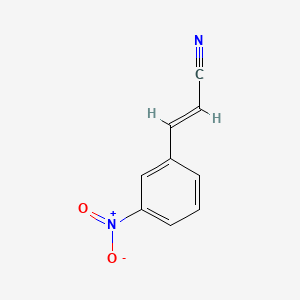
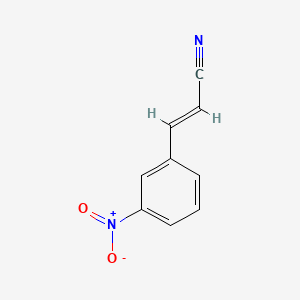


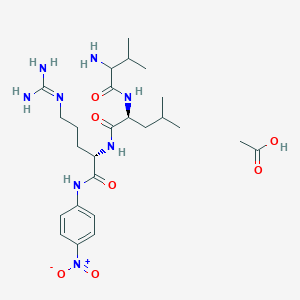
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

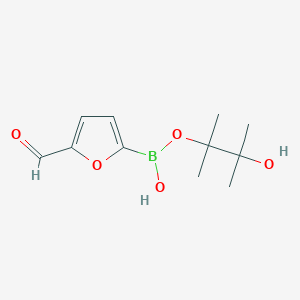


![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
